methyl 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thienopyridine core, a dichlorohydroxyphenyl group, and a methyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the thienopyridine core, followed by the introduction of the dichlorohydroxyphenyl group through a condensation reaction. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorohydroxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
- 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}benzamide
Uniqueness
Compared to similar compounds, METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique thienopyridine core and the presence of both dichlorohydroxyphenyl and methyl ester groups
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl 2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-21-4-3-11-13(8-21)25-16(14(11)17(23)24-2)20-7-9-5-10(18)6-12(19)15(9)22/h5-7,22H,3-4,8H2,1-2H3/b20-7+ |
InChI Key |
CTJSHNDZOQABEZ-IFRROFPPSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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